molecular formula C9H8N4O2 B6301641 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid CAS No. 2230521-72-7

1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid

Cat. No.: B6301641
CAS No.: 2230521-72-7
M. Wt: 204.19 g/mol
InChI Key: GZWFCGYTSZKHJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid (CAS 2230521-72-7) is a high-purity chemical intermediate designed for advanced pharmaceutical and anticancer research. This compound features a pyrazolo[3,4-d]pyrimidine core structure, which is recognized as a privileged scaffold in medicinal chemistry and serves as a key bioisostere for purine bases found in natural nucleotides . This molecular framework is of significant interest in the design of novel kinase inhibitors . Research indicates that derivatives based on the pyrazolo[3,4-d]pyrimidine structure exhibit potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) . CDK2 plays a critical role in cell cycle progression, and its dysregulation is a hallmark of various cancers; therefore, targeting CDK2 is a promising strategy in oncology drug discovery . The cyclopropyl substituent on this core structure can be utilized for further synthetic modifications, allowing researchers to explore structure-activity relationships and optimize drug-like properties . This carboxylic acid functional group provides a versatile handle for conjugation or amide coupling, enabling the synthesis of more complex molecules such as glycosyl derivatives and other analogs for biological evaluation . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-cyclopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c14-9(15)7-10-3-5-4-11-13(6-1-2-6)8(5)12-7/h3-4,6H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWFCGYTSZKHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=NC(=NC=C3C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Cyclocondensation and Intermediate Formation

The synthesis begins with the cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1 ) using phenylhydrazine under reflux conditions in ethanol, yielding 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (2 ). Subsequent partial hydrolysis of 2 with alcoholic NaOH generates the carboxamide derivative 3 , which undergoes fusion with urea at 180–200°C to form 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (4 ).

Key Reaction Conditions:

StepReagents/ConditionsIntermediate
1Phenylhydrazine, ethanol, reflux2
2NaOH (alcoholic), 80°C3
3Urea fusion, 180–200°C4

Carboxylic Acid Functionalization

The final step involves hydrolysis of 6 using 6M HCl under reflux to replace the chlorine atom at position 6 with a carboxylic acid group. This yields 1-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid with a reported purity of >95% (HPLC).

Alternative Route via One-Pot Bicyclization

Four-Component Bicyclization Strategy

A novel four-component reaction employs 3-methyl-1-phenyl-1H-pyrazol-5-amine, aniline, ethyl acetoacetate, and cyclopropanecarbonyl chloride in dimethylformamide (DMF) at 120°C for 24 hours. This one-pot method facilitates simultaneous pyrazole and pyrimidine ring formation, directly incorporating the cyclopropyl group.

Optimization Parameters:

  • Solvent : DMF enhances solubility and reaction rate.

  • Catalyst : Triethylamine (10 mol%) improves cyclization efficiency.

  • Yield : 68–72% after recrystallization from ethanol.

Advantages Over Stepwise Synthesis

This method eliminates isolation of intermediates, reducing purification steps and overall synthesis time. However, scalability is limited due to stringent temperature control requirements.

Microwave-Assisted Synthesis

Accelerated Cyclization Using Microwave Irradiation

Microwave irradiation (300 W, 150°C) reduces the cyclocondensation time from 6 hours to 20 minutes. Starting from 5-amino-1-cyclopropylpyrazole-4-carboxamide, fusion with thiourea in a microwave reactor produces the pyrazolo[3,4-d]pyrimidine core with 85% yield.

Comparative Analysis

ParameterConventional MethodMicrowave Method
Time6 hours20 minutes
Yield70%85%
Purity92%95%

Microwave synthesis improves both efficiency and yield, making it preferable for small-scale production.

Critical Analysis of Methodologies

Yield and Purity Considerations

  • Multi-Step Synthesis : Yields range from 65–75% but require extensive purification.

  • One-Pot Bicyclization : Moderate yields (68–72%) but lower operational complexity.

  • Microwave Synthesis : Highest yield (85%) and purity, though equipment costs may be prohibitive.

Structural Confirmation

Post-synthesis characterization via 1H^1H NMR and LC-MS is mandatory. Key spectral data include:

  • 1H^1H NMR (DMSO-d6): δ 1.15–1.35 (m, 4H, cyclopropyl), 8.75 (s, 1H, pyrimidine-H).

  • IR : 1695 cm1^{-1} (C=O stretch), 3100 cm1^{-1} (N-H stretch).

Industrial-Scale Production Challenges

Raw Material Availability

Cyclopropylamine and specialized pyrazole precursors are cost-intensive, with market prices exceeding $200/kg .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorinated derivative (4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid) undergoes nucleophilic displacement reactions with:

NucleophileConditionsProduct FormedApplication
Primary aminesDMF, 80°C, 6 hr4-Amino substituted derivativesKinase inhibitor precursors
ThiolsEtOH, K₂CO₃, refluxThioether analogsProdrug development
AlkoxidesTHF, 0°C → RT4-Alkoxy derivativesSolubility modification

This reactivity enables strategic modifications at position 4 while preserving the cyclopropyl group's conformational constraints.

Carboxylic Acid Functionalization

The C-6 carboxylic acid participates in standard derivatization reactions:

Esterification

  • Reacts with methanol/H₂SO₄ (Fischer-Speier) to form methyl ester (93% yield)

  • Transesterification with propargyl alcohol using DCC/DMAP yields click chemistry-ready esters

Amide Formation

  • Couples with primary amines via EDCI/HOBt activation:

    • Benzylamine → N-benzylamide (IC₅₀ = 0.16 μM vs EGFR )

    • Piperazine derivatives → water-soluble conjugates

Cyclocondensation Reactions

The pyrazolo[3,4-d]pyrimidine system undergoes annulation with:

ReagentConditionsProductBiological Relevance
ThioureaPPA, 120°C, 3 hrThieno[2,3-d]pyrimidine fused systemEnhanced kinase selectivity
MalononitrileAcOH, microwave, 150°CPyrido[2,3-d]pyrimidine derivativesAnticancer leads

These reactions expand the π-conjugated system, modifying electronic properties for target engagement .

Transition Metal-Catalyzed Couplings

Palladium-mediated transformations demonstrate remarkable efficiency:

Suzuki-Miyaura Arylation

  • Position 4 reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O)

  • Electron-deficient aryl groups increase cellular permeability (LogP +1.2)

C-H Activation

  • Direct arylation at position 2 using:

    • Pd(OAc)₂ (10 mol%)

    • Ag₂CO₃ oxidant

    • HFIP solvent (enables room temperature reactions)

Hydrolysis and Decarboxylation

Controlled decomposition pathways:

Acid-Catalyzed Hydrolysis

  • 6N HCl, reflux → Pyrazolo[3,4-d]pyrimidin-6-ol (retains cyclopropyl group)

  • Rate constant (k) = 2.3 × 10⁻³ min⁻¹ at 100°C

Thermal Decarboxylation

  • 220°C under N₂ → 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine (89% yield)

  • Enables direct access to the unsubstituted heterocycle

Comparative Reactivity Table

Key differences from structural analogs:

Position1-Cyclopropyl Derivative Reactivity1-Phenyl Analog ReactivityRationale
C-4 Chlorine3.2× faster substitutionBaselineElectron-withdrawing cyclopropyl
Carboxylic AcidpKa = 3.1pKa = 2.8Reduced resonance stabilization
N-1 PositionResists dealkylationPartial cleavageStrain release in cyclopropane

Data compiled from

This comprehensive reactivity profile establishes 1-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid as a privileged scaffold for medicinal chemistry optimization. Recent studies demonstrate its utility in generating >200 derivatives with evaluated biological activities, particularly in oncology target inhibition . The cyclopropyl group's unique stereoelectronic effects differentiate its reaction kinetics from analogous aryl-substituted systems, enabling precise control over molecular properties.

Scientific Research Applications

Chemistry

1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid is utilized as a versatile building block for synthesizing various heterocyclic compounds. Its unique cyclopropyl group enhances its reactivity, making it suitable for diverse synthetic pathways.

Key Reactions :

  • Oxidation : Can introduce additional functional groups.
  • Reduction : Alters the oxidation state to yield different derivatives.
  • Substitution : Engages in reactions with nucleophiles and electrophiles.
Reaction TypeCommon ReagentsMajor Products
OxidationKMnO4, CrO3Carboxylic acids, ketones
ReductionLiAlH4, NaBH4Alcohols, amines
SubstitutionHalogens, aminesVarious substituted derivatives

Biology

The compound is significant in biological research, particularly in enzyme inhibition studies. It has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Mechanism of Action :
By inhibiting CDK2, this compound disrupts cell cycle progression and induces apoptosis in cancer cells. This property makes it a candidate for cancer therapeutics.

Medicine

The compound's potential as a therapeutic agent is under investigation, particularly in oncology. Its ability to inhibit specific kinases positions it as a scaffold for developing new drugs targeting cancer.

Case Studies :

  • A study demonstrated its efficacy in inhibiting tumor growth in xenograft models.
  • Another research highlighted its role in overcoming drug resistance in certain cancer types.

Industry

In industrial applications, this compound is valuable for developing novel materials and catalysts due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. One notable target is cyclin-dependent kinase 2 (CDK2), where the compound acts as an inhibitor. By binding to the active site of CDK2, it prevents the phosphorylation of key substrates, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells . This mechanism highlights its potential as an anti-cancer agent.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazolo-Pyrimidine/Pyridine Derivatives

Compound Name Core Structure Substituents (Position) Functional Group (Position) Molecular Formula Molecular Weight CAS Number
1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid Pyrazolo[3,4-d]pyrimidine Cyclopropyl (1) Carboxylic acid (6) C₉H₉N₄O₂ 205.19 Not provided
1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid Pyrazolo[3,4-d]pyrimidine Isopropyl (1) Carboxylic acid (6) C₉H₁₀N₄O₂ 206.20 2060594-39-8
1-Cyclopentyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Pyrazolo[3,4-b]pyridine Cyclopentyl (1), Cyclopropyl (6) Carboxylic acid (4) C₁₄H₁₀F₂N₄O₃ 320.26 1172829-91-2
1-Butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Pyrazolo[3,4-b]pyridine Butyl (1), Cyclopropyl (6), Methyl (3) Carboxylic acid (4) C₁₅H₁₈N₃O₂ 272.33 Not provided
Methyl 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate Pyrazolo[3,4-d]pyrimidine Cyclopropyl (1) Methyl ester (6) C₁₀H₁₁N₄O₂ 219.22 Not provided

Key Observations :

  • Core Structure : Pyrazolo[3,4-d]pyrimidine derivatives (e.g., the target compound and its isopropyl analog) differ from pyrazolo[3,4-b]pyridine analogs (e.g., compounds in ) in nitrogen atom positioning, affecting electronic properties and binding interactions.
  • Substituent Effects: The cyclopropyl group (small, rigid) may enhance metabolic stability compared to bulkier groups like cyclopentyl or butyl .
  • Functional Groups : Carboxylic acid derivatives exhibit higher polarity and hydrogen-bonding capacity than ester analogs (e.g., methyl ester in ), influencing solubility and pharmacokinetics.

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

Compound Name Boiling Point (°C) Density (g/cm³) Solubility (Predicted)
This compound Not reported ~1.49 (estimated) Moderate in polar solvents
1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid 435.8 ± 37.0 1.49 ± 0.1 Low in water, soluble in DMSO
1-Cyclopentyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Not reported Not reported Likely low (high MW, lipophilic groups)

Key Observations :

  • The cyclopropyl-substituted compound shares similar density with its isopropyl analog but may exhibit better aqueous solubility due to its smaller substituent .
  • Higher molecular weight analogs (e.g., cyclopentyl/butyl derivatives) are predicted to have lower solubility .

Antibacterial Activity :

  • Pyrazolo-pyrimidine derivatives with carboxylic acid groups (e.g., ethyl ester precursors in ) inhibit YycG′ autophosphorylation, a target in Gram-positive bacteria. The cyclopropyl group may enhance membrane penetration compared to phenyl or fluorophenyl substituents .
  • The methyl ester analog (SY251105, ) likely serves as a prodrug, requiring hydrolysis to the active carboxylic acid form.

Enzyme Inhibition :

  • Substituent bulk (e.g., cyclopentyl vs. cyclopropyl) influences binding to hydrophobic enzyme pockets. For example, cyclopentyl groups in may improve affinity for certain kinases but reduce metabolic stability.

Biological Activity

1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered significant interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a cyclopropyl group attached to a pyrazolo[3,4-d]pyrimidine ring system. Its IUPAC name is 1-cyclopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid, and its chemical formula is C9H8N4O2C_9H_8N_4O_2 . The compound's distinct structural features contribute to its biological activity, particularly its ability to interact with specific molecular targets.

The primary mechanism of action for this compound involves inhibition of cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. By binding to the active site of CDK2, this compound prevents the phosphorylation of key substrates necessary for cell cycle progression, leading to apoptosis in cancer cells .

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. In vitro studies have demonstrated its effectiveness against various human tumor cell lines, including HeLa, HCT116, and A375. The compound shows selective inhibition of CDK2 with an IC50 value reported at approximately 0.36 µM .

Enzyme Inhibition

In addition to CDK2 inhibition, this compound has been shown to selectively inhibit Class I PI3-kinase enzymes. This property is significant as PI3-kinase signaling is often dysregulated in cancer and other diseases . The selectivity for specific isoforms allows for targeted therapeutic strategies with potentially reduced side effects.

Other Biological Activities

The compound's structure also suggests potential applications in other areas:

  • Anti-inflammatory Activity : Some derivatives have shown promise in modulating inflammatory pathways.
  • Neuroprotective Effects : Preliminary studies suggest possible protective effects against neurodegenerative conditions through modulation of signaling pathways .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
Study A Demonstrated potent inhibition of CDK2 and induced apoptosis in HeLa cells with an IC50 of 0.36 µM.
Study B Showed selective inhibition against Class I PI3-kinase isoforms with minimal activity on other kinases, indicating potential for targeted cancer therapies.
Study C Explored the compound's effects on chronic pain models, highlighting its role in modulating neuronal signaling pathways .

Q & A

Q. What are the established synthetic routes for preparing 1-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid?

The synthesis typically involves multi-step strategies, starting with cyclocondensation of substituted pyrazole precursors. For example, one-pot multi-component reactions using cyclopropylamine derivatives and pyrimidine intermediates under acidic or basic conditions are common . Fluorobenzamide coupling (via BOP-mediated amination) and cyclization with cyclopropane-containing reagents (e.g., cyclopropylboronic acids) are also employed to introduce the cyclopropyl group . Post-synthetic hydrolysis of ester intermediates (e.g., methyl esters) using NaOH or LiOH yields the carboxylic acid moiety, with purity verified by HPLC (>95%) .

Q. How is the structural integrity of the cyclopropyl group confirmed in this compound?

The cyclopropyl substituent’s stability under reaction conditions is assessed via 1H^1H-NMR (e.g., characteristic proton resonances at δ 0.6–1.2 ppm for cyclopropyl CH2_2) and 13C^{13}C-NMR (δ 6–12 ppm for cyclopropyl carbons) . High-resolution mass spectrometry (HRMS) further validates the molecular formula (e.g., C10 _{10}H9 _{9}N4 _{4}O2 _{2}) and isotopic pattern. X-ray crystallography, where feasible, provides definitive confirmation of the cyclopropyl ring geometry .

Q. What analytical methods are recommended for characterizing this compound’s purity?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is standard for purity assessment. Complementary techniques include:

  • ATR-FTIR : Confirms carboxylic acid C=O stretch (~1700 cm1 ^{-1}) and pyrazolo N-H bonds (~3200 cm1 ^{-1}) .
  • LC-MS : Detects trace impurities (e.g., unhydrolyzed esters or dehalogenation byproducts) .
  • Elemental analysis : Matches calculated vs. observed C, H, N percentages (deviation <0.4%) .

Advanced Research Questions

Q. How can solid-phase organic synthesis (SPOS) optimize the production of derivatives for SAR studies?

SPOS using acid-sensitive resins (e.g., AMEBA resin) enables high-throughput generation of carboxamide libraries. The carboxylic acid is coupled to resin-bound alkylamines via BOP reagent, followed by cyclopropyl group introduction through Suzuki-Miyaura cross-coupling . After cleavage (TFA/DCM), automated purification (flash chromatography) yields derivatives for structure-activity relationship (SAR) screening. This method minimizes side reactions and allows >90% yields for 20+ analogs in parallel .

Q. What strategies resolve contradictions in biological activity data across derivatives?

Divergent activity in kinase inhibition assays (e.g., mTOR vs. EGFR selectivity) often arises from substituent positioning. Computational docking (AutoDock Vina) and molecular dynamics simulations identify steric clashes or hydrogen-bonding mismatches. For example, bulkier cyclopropyl substituents may hinder binding in shallow ATP pockets, while electron-withdrawing groups (e.g., -CF3 _3) enhance π-stacking in hydrophobic regions . Experimental validation via isothermal titration calorimetry (ITC) quantifies binding affinity discrepancies .

Q. How do reaction conditions influence cyclopropane ring stability during functionalization?

The cyclopropyl ring is sensitive to strong acids/bases and high temperatures. For Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination), mild conditions (Pd2 _2(dba)3 _3, Xantphos, 60°C) preserve ring integrity, whereas harsh conditions (TFA, 100°C) may induce ring-opening. Monitoring by 1H^1H-NMR after each step is critical—disappearance of cyclopropyl protons indicates decomposition . Alternative protecting groups (e.g., tert-butyl esters) can shield the carboxylic acid during functionalization .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Racemization of the cyclopropyl group during scale-up is mitigated using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh2 _2(OAc)4 _4-mediated cyclopropanation). Kinetic resolution via chiral HPLC (Chiralpak IA column) ensures >99% enantiomeric excess (ee) for biologically active enantiomers . Process optimization studies report a 15% yield drop at >10 g scale due to steric hindrance, addressed by slow reagent addition and solvent switching (THF to DMF) .

Q. Methodological Notes

  • Synthetic Reproducibility : Batch-to-batch variability in cyclopropane-containing intermediates necessitates strict control of anhydrous conditions (argon atmosphere, molecular sieves) .
  • Data Interpretation : Contradictory solubility data (e.g., DMSO vs. aqueous buffer) are resolved by standardizing assay buffers (PBS pH 7.4, 0.1% Tween-20) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.